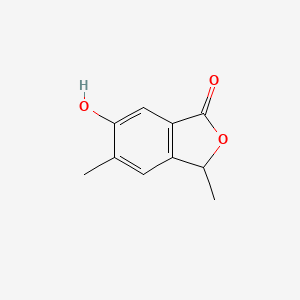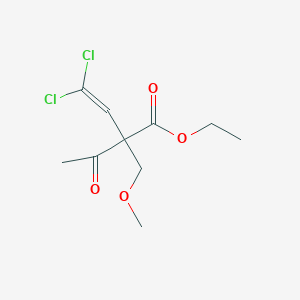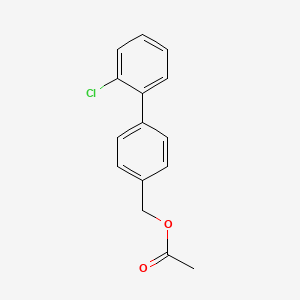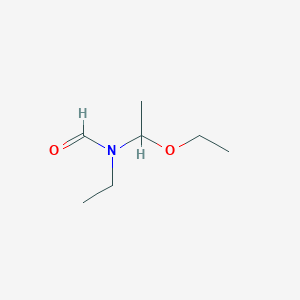![molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5](/img/structure/B14332596.png)
Bis[(butoxycarbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonylglycine: Similar in structure but with only one Boc-protected amino group.
N-Carbobenzoxyglycine: Uses a different protecting group (carbobenzoxy) instead of Boc.
Uniqueness
Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Eigenschaften
CAS-Nummer |
110599-28-5 |
|---|---|
Molekularformel |
C12H22N2O6 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
InChI-Schlüssel |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)











